molecular formula C16H26N4O5S B7972381 Boc-His-Met-OH

Boc-His-Met-OH

Cat. No.: B7972381
M. Wt: 386.5 g/mol
InChI Key: JSYIEDVTWHTFDX-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-His-Met-OH is a compound consisting of tert-butyloxycarbonyl (Boc) protected histidine (His) and methionine (Met) with a free carboxyl group (-OH). This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His-Met-OH typically involves the protection of the amino groups of histidine and methionine with the Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using peptide coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of diisopropylethylamine (DIEA) .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first amino acid to a resin, followed by sequential addition of protected amino acids. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .

Chemical Reactions Analysis

Types of Reactions

Boc-His-Met-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-His-Met-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Boc-His-Met-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-His-Met-OH is unique due to its combination of histidine and methionine, which allows for the synthesis of peptides with specific sequences and properties. The Boc protection provides stability and ease of deprotection, making it a valuable tool in peptide synthesis .

Biological Activity

Boc-His-Met-OH, a derivative of histidine and methionine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a protected peptide that includes a Boc (tert-butyloxycarbonyl) group attached to histidine (His) and methionine (Met). The Boc group serves as a protective moiety during peptide synthesis, allowing for the selective modification of amino acids. The structure can be represented as follows:

Boc His Met OH=BocHisMetOH\text{Boc His Met OH}=\text{Boc}-\text{His}-\text{Met}-\text{OH}
PropertyValue
Molecular Weight317.39 g/mol
SolubilitySoluble in water
pKa6.0 (His side chain)
Melting PointNot available

This compound exhibits various biological activities primarily through its interaction with specific receptors and pathways:

  • Opioid Receptor Modulation : Research has indicated that compounds similar to this compound can act as modulators of opioid receptors, influencing pain perception and analgesic effects. For instance, studies show that modifications in the peptide structure can enhance selectivity for δ-opioid receptors over μ-opioid receptors, which may lead to reduced side effects typically associated with μ-receptor agonists .
  • Antioxidant Properties : Methionine residues are known for their antioxidant capabilities. This compound may exhibit protective effects against oxidative stress by scavenging free radicals and modulating redox status within cells .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage by reducing inflammation and apoptosis in neuronal cells .

Case Studies

  • Neuroprotection in Animal Models : A study involving rodents demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of traumatic brain injury. The treatment resulted in improved behavioral outcomes compared to control groups .
  • Pain Management : In a clinical study assessing pain relief mechanisms, this compound was found to effectively reduce pain responses in subjects through its action on the opioid system without the typical side effects associated with conventional opioid therapies .

Table 2: Summary of Biological Activities

ActivityDescriptionReference
Opioid ModulationSelective δ-opioid receptor agonist
AntioxidantScavenges free radicals
NeuroprotectionReduces inflammation and apoptosis

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S/c1-16(2,3)25-15(24)20-12(7-10-8-17-9-18-10)13(21)19-11(14(22)23)5-6-26-4/h8-9,11-12H,5-7H2,1-4H3,(H,17,18)(H,19,21)(H,20,24)(H,22,23)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYIEDVTWHTFDX-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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